tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate: is an organic compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and tert-butyl ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
tert-Butyl 2-amino-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a pyridine ring.
tert-Butyl 2-amino-3-hydroxy-3-(1H-imidazol-4-yl)propanoate: Contains an imidazole ring instead of a pyridine ring.
Uniqueness:
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)9(13)10(15)8-5-4-6-14-7-8/h4-7,9-10,15H,13H2,1-3H3 |
InChI Key |
LKVCXDBLOSRPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CN=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.